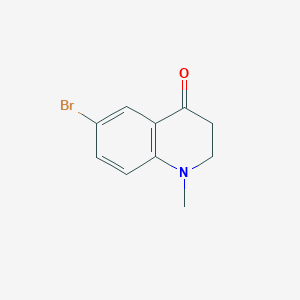

6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one

Description

Significance of Quinoline (B57606) and Dihydroquinolinone Scaffolds in Chemical Research

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. guidechem.comresearchgate.net This designation stems from their recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. acs.org The quinoline framework's versatility allows for functionalization at numerous positions, enabling chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. nih.gov Derivatives of the quinoline scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. acs.orgnih.govresearchgate.net

The dihydroquinolinone core, a partially saturated version of the quinolinone system, retains much of the parent scaffold's significance while offering different three-dimensional structures and electronic properties. Dihydroquinolin-4(1H)-one derivatives, in particular, are a versatile class of heterocyclic compounds that have garnered substantial interest for their synthetic applicability and notable biological activities. researchgate.net These scaffolds are central to the development of new therapeutic agents and are also explored for applications in materials science and as organic antioxidants. researchgate.net

General Overview of Substituted Dihydroquinolin-4(1H)-one Derivatives

The dihydroquinolin-4(1H)-one skeleton can be modified with various substituents at multiple positions, leading to a vast library of derivatives with diverse properties. The synthesis of these compounds is a subject of extensive research, with several established and novel methods available.

Common synthetic strategies often involve intramolecular cyclization reactions. One prevalent method is the acid-catalyzed cyclization of 2-aminochalcones (1-(2-aminophenyl)-3-aryl-2-propen-1-ones). organic-chemistry.org Another approach involves the reaction of o-alkynylanilines with aldehydes, catalyzed by Lewis acids like antimony(V) fluoride-methanol complexes, to form the dihydroquinolinone ring system. acs.org Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed for efficient access to these scaffolds. nih.gov These versatile synthetic routes allow for the introduction of a wide range of functional groups on both the aromatic ring and the heterocyclic portion of the molecule, enabling the fine-tuning of its chemical and biological characteristics.

Contextualizing 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one within the Dihydroquinolinone Class

This compound is a specific derivative within the dihydroquinolinone family. Its structure features the characteristic dihydroquinolin-4(1H)-one core, with two key substitutions:

A bromine atom at the 6-position of the aromatic ring.

A methyl group attached to the nitrogen atom at the 1-position.

The bromine atom, a halogen, is a common substituent in medicinal chemistry. It is known to increase lipophilicity, potentially influencing the compound's ability to cross biological membranes, and can act as a handle for further synthetic modifications through reactions like palladium-catalyzed cross-couplings. The N-methyl group removes the hydrogen-bond donating capability of the secondary amine present in the unsubstituted scaffold and can impact the molecule's conformation and metabolic stability.

This compound serves as a valuable intermediate in organic synthesis and as a building block for creating more complex molecules. Its specific substitution pattern defines its unique chemical properties and potential for further research and application.

Below is a table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 99057-84-8 echemi.com |

| Molecular Formula | C10H10BrNO echemi.com |

| Molecular Weight | 240.1 g/mol echemi.com |

| Melting Point | 85 °C echemi.com |

| Boiling Point (Predicted) | 363.9 ± 42.0 °C echemi.com |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBQTBPBZVNIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247712 | |

| Record name | 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99057-84-8 | |

| Record name | 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99057-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 6 Bromo 1 Methyl 2,3 Dihydroquinolin 4 1h One

Reactions Involving the Bromine Substituent at Position 6

The bromine atom at the C-6 position of the quinolinone ring is a key functional group that allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgnih.gov This reaction is particularly effective for aryl bromides like 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one, enabling the introduction of various aryl and heteroaryl groups at position 6. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

While specific studies on this exact molecule are not prevalent, extensive research on analogous 6-bromo-1,2,3,4-tetrahydroquinolines demonstrates the feasibility and utility of this transformation. researchgate.net The reaction typically employs a palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II), in the presence of a base and a suitable solvent to couple the bromoquinoline core with a variety of boronic acids. researchgate.netmdpi.com This methodology allows for the synthesis of a diverse library of 6-aryl substituted 1-methyl-2,3-dihydroquinolin-4(1H)-one derivatives.

Table 1: Typical Components for Suzuki-Miyaura Arylation

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid | Source of the aryl group |

| Catalyst | Pd(PPh₃)₄, XPhosPdG2 | Facilitates the C-C bond formation mdpi.comrsc.org |

| Base | K₂CO₃, K₃PO₄ | Activates the organoboron reagent mdpi.com |

| Solvent | Toluene, Dioxane, Water | Reaction medium |

Nucleophilic Aromatic Substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For this reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, bromine). youtube.com

In the structure of this compound, there are no potent electron-withdrawing groups, such as a nitro group, in the required ortho or para positions relative to the bromine atom. The carbonyl group at position 4 is meta to the bromine and its electron-withdrawing effect is less pronounced at the C-6 position. Consequently, the bromine substituent is not significantly activated towards traditional NAS. youtube.com Studies on related quinoline (B57606) systems have shown that the presence of a nitro group is often necessary to facilitate nucleophilic displacement of a bromo substituent. researchgate.net Therefore, direct substitution of the bromine by common nucleophiles under standard NAS conditions is expected to be challenging for this particular compound.

Transformations of the Carbonyl Group at Position 4

The ketone functionality at the C-4 position is another significant site for chemical modification, primarily through reduction to an alcohol or oxidation to create a fully aromatic quinolone system.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding the corresponding 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol. This is a standard transformation in organic chemistry. A variety of reducing agents can accomplish this conversion, with the choice of reagent influencing the selectivity and reaction conditions.

Commonly used reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent that is typically used in protic solvents like methanol (B129727) or ethanol (B145695) and is selective for aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

Table 2: Common Reagents for Carbonyl Reduction

| Reagent | Formula | Typical Solvent | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-4-ol |

The dihydroquinolinone ring system can undergo oxidation to form the corresponding aromatic quinolin-4-one derivative. This dehydrogenation reaction introduces a double bond between positions 2 and 3, resulting in the formation of 6-Bromo-1-methylquinolin-4(1H)-one. This transformation is valuable as it leads to a class of compounds with distinct electronic and biological properties.

Several methods can be employed for this type of oxidative aromatization. High-potential quinones, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are effective reagents for dehydrogenation. Alternatively, catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures can also achieve the desired aromatization. The synthesis of various substituted quinolin-4(1H)-ones is a well-established area of research, indicating the general viability of this transformation. researchgate.net

Reactivity at the Nitrogen Atom (N-1) and Potential Derivatization

The nitrogen atom at the N-1 position is part of a tertiary amine, being bonded to the aromatic ring, the C-2 methylene (B1212753) group, and a methyl group. Its reactivity is significantly influenced by the electronic structure of the molecule. The lone pair of electrons on the nitrogen is delocalized into the adjacent aromatic ring and is also in conjugation with the carbonyl group at C-4.

This resonance delocalization substantially reduces the nucleophilicity and basicity of the N-1 atom. Furthermore, the nitrogen is already substituted with a methyl group, precluding common derivatization reactions such as N-alkylation or N-acylation that are possible with secondary amine analogs. While N-demethylation is chemically possible, it requires specific and often harsh reagents and is not considered a routine derivatization. Therefore, under typical synthetic conditions, the N-1 position of this compound is generally considered unreactive towards further derivatization.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The quinoline ring in this compound possesses sites susceptible to both electrophilic and nucleophilic attack. The electron-donating nature of the nitrogen atom activates the aromatic ring towards electrophilic substitution, while the bromine atom at the 6-position serves as a leaving group for nucleophilic substitution, most notably in palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution (Palladium-Catalyzed Cross-Coupling): The bromine atom at the 6-position is a key functional handle for introducing molecular diversity through nucleophilic substitution, primarily via palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Research on related 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones has demonstrated the feasibility of sequential, regioselective cross-coupling reactions. nih.gov

In these systems, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization first at the 3-position. Subsequent, typically harsher, reaction conditions are required to induce coupling at the less reactive 6-position where the bromine is located. nih.gov This differential reactivity allows for the controlled synthesis of multi-substituted quinolinone derivatives.

Various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids) and Sonogashira (with terminal alkynes) reactions, can be employed at the C-6 position. These transformations are tolerant of a wide range of functional groups and are instrumental in the synthesis of complex molecules for various applications. researchgate.netnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl-1-methyl-2,3-dihydroquinolin-4(1H)-one | Forms a C(sp²)-C(sp²) bond. Requires more forcing conditions compared to an equivalent iodo-substrate. |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl-1-methyl-2,3-dihydroquinolin-4(1H)-one | Forms a C(sp²)-C(sp) bond. The bromine at the 6-position shows lower reactivity than iodine at other positions. |

Rearrangement Reactions of Related Dihydroquinolinone Scaffolds

The dihydroquinolinone framework can be both the product of rearrangement reactions and the substrate for further skeletal transformations. These reactions often involve ring expansion or contraction, providing access to novel heterocyclic systems.

Schmidt Rearrangement: The Schmidt reaction provides a pathway to synthesize dihydroquinolin-2(1H)-ones through a ring expansion mechanism. derpharmachemica.comwikipedia.orgresearchgate.net For instance, the reaction of (E)-2-arylidene-3-phenyl-2,3-dihydro-1H-inden-1-ones with sodium azide (B81097) in the presence of a strong acid (e.g., H₂SO₄) leads to the formation of (E)-3-arylidene-4-phenyl-3,4-dihydroquinolin-2(1H)-ones. derpharmachemica.comderpharmachemica.com This transformation involves the acid-catalyzed reaction with hydrazoic acid, which attacks the carbonyl group, followed by a rearrangement where an aryl group migrates, leading to the expansion of the five-membered ring into the six-membered lactam of the dihydroquinolinone. derpharmachemica.com

Beckmann Rearrangement: The Beckmann rearrangement is a classic acid-catalyzed conversion of an oxime to an amide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org In the context of related cyclic systems, the oxime derived from a tetrahydroquinolin-4-one can undergo a Beckmann rearrangement. This reaction would involve the migration of one of the alpha-carbon atoms to the nitrogen atom, resulting in a ring expansion to form a seven-membered diazepinone lactam. The choice of which group migrates is determined by its position anti-periplanar to the hydroxyl leaving group on the oxime nitrogen. wikipedia.org

Ring Expansion of Oxindoles: Recent methodologies have demonstrated the synthesis of quinolinones via the ring expansion of oxindoles. This transformation provides a powerful strategy for converting a five-membered heterocyclic scaffold into the six-membered quinolinone core. A regiodivergent approach allows for the formation of different quinolinone isomers from a common oxindole (B195798) starting material by carefully selecting the reaction conditions. nih.govethz.ch For example, treatment of a 3-(iodomethylene)oxindole with a silver salt like AgBF₄ can trigger a Friedel-Crafts type ring expansion to yield a 3-substituted quinolinone. nih.gov

| Rearrangement Type | Starting Scaffold | Key Reagents | Product Scaffold | Transformation Type |

|---|---|---|---|---|

| Schmidt Rearrangement | 2-Arylidene-2,3-dihydro-1H-inden-1-one | NaN₃, H₂SO₄ | 3-Arylidene-3,4-dihydroquinolin-2(1H)-one | Ring Expansion derpharmachemica.comderpharmachemica.com |

| Beckmann Rearrangement | Tetrahydroquinolin-4-one Oxime | Acid Catalyst (e.g., H₂SO₄, PPA) | Benzodiazepin-2-one | Ring Expansion wikipedia.org |

| Oxindole Rearrangement | 3-(Iodomethylene)oxindole | AgBF₄ | 3-Substituted Quinolin-2(1H)-one | Ring Expansion nih.gov |

These rearrangement reactions highlight the synthetic versatility of the dihydroquinolinone scaffold and related structures, enabling access to a diverse range of heterocyclic compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is not widely available in published literature, analysis of structurally similar compounds allows for the prediction of expected spectral features.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely show signals for the three protons on the benzene (B151609) ring. The positions and splitting patterns of these signals would be influenced by the bromine atom and the fused heterocyclic ring. The methylene (B1212753) protons at positions 2 and 3 would likely appear as triplets, assuming coupling to each other. The N-methyl group would present as a singlet, typically in the upfield region of the spectrum.

Carbon-13 NMR (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The spectrum would be characterized by signals for the aromatic carbons, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbonyl carbon (C4) would appear at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The methylene carbons (C2 and C3) and the N-methyl carbon would resonate in the aliphatic region of the spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₀H₁₀BrNO.

Table 1: Expected Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO |

| Molecular Weight | 240.10 g/mol |

| Exact Mass | 238.9946 g/mol |

High-resolution mass spectrometry (HRMS) would be expected to provide an exact mass measurement consistent with the molecular formula C₁₀H₁₀BrNO. The presence of a bromine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern could provide further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1680 |

| C-N (Aromatic Amine) | ~1350-1250 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~3000-2850 |

| C-Br | ~600-500 |

The IR spectrum of this compound would be dominated by a strong absorption band around 1680 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. Other characteristic peaks would include those for aromatic and aliphatic C-H stretching, C-N stretching of the tertiary amine, and a C-Br stretching vibration in the fingerprint region.

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Studies on 6 Bromo 1 Methyl 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in elucidating its fundamental characteristics. ekb.egdergipark.org.trekb.eg

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. ekb.egdergipark.org.tr The optimized geometry provides a clear picture of the molecule's shape and steric properties.

Electronic structure analysis, following optimization, reveals the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the mapping of electron density. Such analyses are crucial for understanding the molecule's reactivity and stability. Studies on similar quinolinone derivatives have shown that the choice of basis set, such as B3LYP/6-311++G(d,p), provides reliable geometric parameters that are in good agreement with experimental data where available. ekb.egdergipark.org.tr

Table 1: Representative Calculated Geometrical Parameters for a Dihydroquinolin-4(1H)-one Backbone

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.53 | C2-N1-C9 | 118.0 |

| C3-C4 | 1.51 | N1-C2-C3 | 112.0 |

| C4=O | 1.23 | C2-C3-C4 | 113.5 |

| N1-C2 | 1.47 | C3-C4-C4a | 117.0 |

| N1-C9 | 1.39 | O=C4-C4a | 121.5 |

Note: The data in the table is representative of a dihydroquinolin-4(1H)-one scaffold and is intended for illustrative purposes.

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the normal modes of vibration, a theoretical spectrum can be generated. nih.gov For this compound, this would involve identifying the characteristic vibrational frequencies for its functional groups, such as the C=O stretch of the ketone, the C-N stretching of the amine, and the vibrations of the aromatic ring.

These theoretical predictions are invaluable for interpreting experimental spectra. It is common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods, which often leads to a good agreement between the calculated and observed frequencies. dergipark.org.tr Analysis of similar quinolinone derivatives has allowed for detailed assignments of their vibrational modes. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O Stretch | 1660-1690 |

| Aromatic C=C Stretch | 1580-1620 |

| C-N Stretch | 1310-1360 |

| C-H Aromatic Bending | 800-850 |

| C-Br Stretch | 550-650 |

Note: The data in the table is based on typical frequency ranges for the specified functional groups and is for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgwikipedia.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. scirp.org

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group and the aromatic ring, suggesting these are the probable sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.orgscirp.org

Table 3: Representative Frontier Molecular Orbital Energies for a Substituted Quinolinone

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Note: The data in the table is representative of a substituted quinolinone and is for illustrative purposes.

Molecular Docking Studies and Protein-Ligand Interactions (excluding human-specific targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In the context of this compound, molecular docking studies could be employed to investigate its binding affinity with various non-human protein targets. For instance, quinolinone derivatives have been studied for their potential antifungal activity, which would involve docking against fungal proteins like lanosterol (B1674476) 14α-demethylase (CYP51). brieflands.comnih.gov Such studies can help in identifying key amino acid residues in the active site of the protein that interact with the ligand, providing a basis for the rational design of more potent analogues. The binding energy, calculated from the docking simulation, gives an estimate of the binding affinity of the ligand for the protein. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their observed activity.

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The process involves calculating a wide range of molecular descriptors, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. researchgate.netresearchgate.net By applying statistical methods like multiple linear regression, a QSAR equation is generated that can be used to predict the activity of new, unsynthesized compounds. nih.gov Studies on bromo-substituted quinolines have indicated that substituents can significantly influence biological activity, a relationship that QSAR can quantify. benthamdirect.comresearchgate.net

Tautomerism Investigations in Dihydroquinolin-4(1H)-one Systems

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Dihydroquinolin-4(1H)-one systems can exhibit keto-enol tautomerism. masterorganicchemistry.com In the case of this compound, the keto form is the structure as named. The enol tautomer would be 6-Bromo-4-hydroxy-1-methyl-1,2-dihydroquinoline.

Computational studies, often using DFT, can be employed to investigate the relative stabilities of these tautomers. researchgate.netresearchgate.net By calculating the energies of the keto and enol forms, it is possible to predict which tautomer is more stable and therefore predominates under equilibrium conditions. For 4(1H)-quinolones, the keto form is generally favored in both solid and solution states. researchgate.net The N-methylation in this compound prevents the tautomerism involving the nitrogen proton, but the keto-enol tautomerism at the C4 position remains possible. Experimental and theoretical studies on similar 4-quinolone systems have confirmed that the equilibrium often lies heavily towards the keto form. rsc.org

Research on "this compound" Yields No Specific Data on Hirshfeld Surface Analysis

While studies involving Hirshfeld surface analysis have been conducted on structurally similar compounds, such as other quinoline (B57606) and tetrahydroquinoline derivatives, the specific intermolecular interactions and crystal packing characteristics of this compound have not been detailed in the available scientific literature.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique provides valuable insights into how molecules are arranged in a solid state and the nature of the forces that hold them together. Such analyses typically generate data on the relative contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are crucial for understanding the physicochemical properties of a compound.

The absence of specific studies on this compound means that a detailed discussion of its intermolecular interactions, supported by quantitative data from Hirshfeld surface analysis, cannot be provided at this time. Further experimental and computational research would be necessary to elucidate these specific molecular properties.

Biological Activity Research Excluding Clinical Human Trials and Safety Profiles

General Overview of Bioactivities Associated with Dihydroquinolin-4(1H)-ones

The dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives are recognized for their therapeutic potential across various domains. Notably, this class of compounds has demonstrated significant anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The versatility of the dihydroquinolin-4(1H)-one core allows for synthetic modifications, which can modulate its biological effects. The introduction of different substituents, such as a halogen atom at the 6-position, has been shown to enhance the anticancer effects of the related quinoline (B57606) scaffold. nih.gov

In Vitro Studies of Anticancer Activity

The anticancer potential of compounds containing a quinolinone core, particularly those with halogen substitutions, has been a subject of extensive research. Studies on related chemical structures provide insight into the potential cytotoxicity and mechanisms of action.

While direct cytotoxic data for 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is not available, studies on analogous compounds highlight the potential of this chemical class. For instance, a series of 6-bromo-quinazoline-4(3H)-one derivatives were evaluated for their antiproliferative activity against human breast cancer (MCF-7) and colon cancer (SW480) cell lines. One of the most potent compounds in this series demonstrated an IC₅₀ value of 15.85 µM against the MCF-7 cell line. nih.gov

Furthermore, various brominated 8-hydroxyquinolines have shown strong antiproliferative activity against several tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC₅₀ values ranging from 6.7 to 25.6 µg/mL. researchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline exhibited significant cytotoxic effects. researchgate.net Although these compounds are not dihydroquinolin-4(1H)-ones, the data underscores the contribution of the bromo-substituted quinoline core to cytotoxicity.

Interactive Table: Cytotoxicity of Structurally Related Bromo-Substituted Heterocyclic Compounds

| Compound Class | Cell Line | IC₅₀ Value |

| 6-Bromo-quinazoline-4(3H)-one derivative | MCF-7 | 15.85 µM |

| 6-Bromo-quinazoline-4(3H)-one derivative | SW480 | 17.85 µM |

| Brominated 8-hydroxyquinolines | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL |

Note: This table presents data from related but structurally different compounds to provide context for potential activity.

The mechanisms underlying the anticancer activity of quinolinone derivatives are multifaceted. Studies on N-substituted 1,2-dihydroquinolines have revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis through an intrinsic pathway. nih.gov This apoptotic process is characterized by the loss of mitochondrial membrane potential, DNA fragmentation, release of cytochrome c, and the activation of caspases 9 and 3. nih.gov

Research on brominated 8-hydroxyquinoline (B1678124) derivatives has indicated their potential to induce apoptosis, as evidenced by DNA laddering assays. researchgate.net The induction of apoptosis is a key mechanism for the elimination of cancer cells. For example, some copper(II) complexes with 8-hydroxyquinoline derivatives have been shown to promote early apoptosis in MCF-7 cells. rsc.org While these are not direct analogs, they point to a common mechanistic pathway for quinoline-based compounds.

The anticancer effects of quinoline derivatives are often linked to their ability to interact with specific molecular targets crucial for cancer cell survival and proliferation. Molecular docking studies on 6-bromo-quinazoline-4(3H)-one derivatives suggest they may bind to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Furthermore, certain brominated 8-hydroxyquinolines have been identified as potential topoisomerase I inhibitors. researchgate.net Topoisomerase I is an enzyme essential for DNA replication and transcription, and its inhibition can lead to cancer cell death. This suggests that the bromo-substituted quinoline framework may have the potential to interfere with DNA topology in cancer cells.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal)

The quinolinone scaffold is also associated with antimicrobial properties. While specific data for this compound is lacking, related structures have been investigated for their activity against various pathogens.

For example, a study on 6-bromoindolglyoxylamido derivatives, which share the 6-bromo substitution pattern on a different heterocyclic core, demonstrated intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius. nih.gov Some of these derivatives also showed enhanced antibacterial activity against the Gram-negative bacterium Escherichia coli and exhibited moderate to excellent antifungal properties. nih.gov The mechanism of action for the most potent compound in that series was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

Other Biological Activities (e.g., Neuroprotective Potential, Enzyme Inhibition)

Beyond anticancer and antimicrobial activities, the broader class of dihydroquinoline derivatives has been explored for other therapeutic applications. For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated neuroprotective potential in a rat model of cerebral ischemia/reperfusion. nih.gov This effect was mediated through the regulation of the antioxidant system and the inhibition of inflammation and apoptosis. nih.gov Although structurally different, this finding suggests that the dihydroquinoline core can be tailored to exhibit neuroprotective effects.

Structure Activity Relationship Sar Studies of 6 Bromo 1 Methyl 2,3 Dihydroquinolin 4 1h One Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the quinolinone scaffold is highly dependent on the nature and position of various substituents. Research on related quinoline (B57606) and quinazolinone structures indicates that minor chemical modifications can lead to significant changes in efficacy and selectivity.

For instance, in studies on indolizinoquinolinedione derivatives, modifications at the C-6 position with different side chains were explored to evaluate their effect on DNA topoisomerase I (Top1) inhibition. It was found that compounds featuring a terminal alkylamino group at the C-6 side chain exhibited enhanced inhibitory activity. nih.gov This suggests that introducing amine-containing substituents on the 6-bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one skeleton could be a promising strategy for enhancing certain biological activities.

Furthermore, research on other quinoline analogues has demonstrated the impact of various functional groups. The conversion of a methyl ester at the C-2 position to a primary amide has been shown to regularly increase biological activity in bicyclic ammosamide derivatives. nih.gov Similarly, the addition of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold amplified antiproliferative effects significantly when compared to its precursor. nih.gov These findings highlight the sensitivity of the quinoline ring system to substituent changes. Electron-donating and electron-withdrawing groups, as well as hydrogen bond donors and acceptors, can modulate the electronic properties and binding interactions of the molecule. For example, hydroxyl (–OH) groups can act as hydrogen bond donors, while carbonyl (C=O) and nitro (NO₂) groups serve as hydrogen bond acceptors, all of which can promote stronger interactions with a biological target. nih.gov

The following table summarizes the influence of different substituents on the biological activity of related quinoline derivative scaffolds.

| Scaffold | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Indolizinoquinolinedione | C-6 | Terminal Alkylamino Group | Enhanced Top1 Inhibitory Activity | nih.gov |

| Bicyclic Ammosamide Analogue | C-2 | Primary Amide (from Methyl Ester) | Increased Biological Activity | nih.gov |

| 6,8-dibromoquinoline | C-5 | Nitro Group (NO₂) | Amplified Antiproliferative Effects | nih.gov |

| Quinoline | General | Hydroxyl Group (-OH) | Acts as Hydrogen Bond Donor | nih.gov |

| Quinoline | General | Carbonyl (C=O) / Nitro (NO₂) | Acts as Hydrogen Bond Acceptor | nih.gov |

Positional Effects of Bromine and Methyl Groups on Activity

The specific placement of the bromine atom and the methyl group on the 2,3-dihydroquinolin-4(1H)-one core is critical for its biological profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. The introduction of a bromine atom can increase lipophilicity, improve membrane permeability, and facilitate specific halogen bonding interactions with target proteins.

In studies of methyl hydroquinone, the substitution of a bromine atom played a significant role in enhancing its anti-inflammatory activity as a cyclooxygenase (COX) inhibitor. japsonline.com The brominated compound showed more potent inhibition of both COX-1 and COX-2 enzymes compared to the parent methyl hydroquinone. japsonline.com This underscores the potential importance of the C-6 bromine atom in this compound for its biological function.

The position of the bromine atom on the quinoline ring is also a key determinant of activity. Research on brominated quinolines has shown that substitutions at the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation, whereas compounds with bromine at the C-3, C-6, and C-8 positions exhibited no inhibitory activity in the same study. nih.gov While this finding is specific to a different substitution pattern, it emphasizes that the biological effect is not solely due to the presence of bromine but is intricately linked to its regiochemistry. Therefore, the C-6 position of the bromine in the title compound is a defining feature of its SAR profile.

Impact of Ring Saturation and Aromaticity on Biological Effects

The degree of saturation in the heterocyclic ring system is a fundamental aspect of the SAR for quinolinone derivatives. The this compound features a partially saturated heterocyclic ring, which imparts a non-planar, three-dimensional structure to the molecule. This contrasts with its fully aromatic counterpart, 6-bromo-1-methyl-quinolin-4(1H)-one.

The flexibility of the dihydroquinolinone ring can be advantageous for fitting into specific binding pockets of enzymes or receptors. However, in some cases, a more rigid, planar aromatic system may be preferred for optimal stacking interactions, such as π–π stacking with aromatic amino acid residues in a target protein. nih.gov

A study comparing dihydroquinolinone and quinolinone pharmacophores as p38 MAP kinase inhibitors revealed that replacing the dihydroquinolinone core with a fully aromatic quinolinone pharmacophore could lead to enhanced inhibitory activity. nih.gov This suggests that for certain targets, the planarity and electronic properties of the aromatic system are more conducive to potent inhibition. The transition from a saturated to an aromatic ring system significantly alters the molecule's electronics, lipophilicity, and metabolic stability, all of which are critical factors in drug design. researchgate.net The development of synthetic methods that allow for the interconversion between these ring systems is crucial for exploring these structural modifications in SAR studies. researchgate.net

The table below illustrates the comparative effects of ring structure on biological activity based on related scaffolds.

| Scaffold Type | Key Structural Feature | Potential Advantage | Example Finding | Reference |

|---|---|---|---|---|

| Dihydroquinolinone | Partially Saturated, Non-planar | Conformational flexibility for binding | Serves as a viable pharmacophore | nih.gov |

| Quinolinone | Fully Aromatic, Planar | Enhanced π–π stacking interactions | Led to enhanced p38 inhibitory activity compared to dihydroquinolinone | nih.gov |

Elucidating Key Pharmacophores for Target Interactions

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to exert a specific biological activity. Elucidating the key pharmacophore for this compound derivatives is essential for designing new, more potent analogues and for virtual screening of compound libraries.

Based on the structure of the title compound and SAR studies of related molecules, a hypothetical pharmacophore can be proposed. Key features would likely include:

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the C-4 position is a strong hydrogen bond acceptor, likely forming a crucial interaction with a hydrogen bond donor group (e.g., an amino acid residue like serine or threonine) in the active site of a target protein. nih.govnih.gov

A Hydrophobic/Aromatic Region: The brominated benzene (B151609) ring provides a large hydrophobic surface that can engage in van der Waals or hydrophobic interactions. The aromatic nature of this ring also allows for potential π–π stacking interactions. nih.govnih.gov

A Halogen Atom: The bromine at the C-6 position can serve as a hydrophobic feature and may also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

A Hydrophobic Moiety: The N-methyl group at the 1-position contributes another hydrophobic feature to the molecule.

Pharmacophore models for related tetrahydroquinoline derivatives have been successfully developed. For instance, a model for sodium-hydrogen exchanger (SHE) inhibitors identified a pharmacophore containing two hydrogen bond acceptor sites, two donor atoms, and one hydrophobic region. nih.gov Similarly, pharmacophore modeling for thiazoloquinolines identified heteroaromatic rings for π–π stacking, a hydroxyl group as a hydrogen bond donor (HBD), and carbonyl/nitro groups as hydrogen bond acceptors (HBA) as critical features. nih.gov These models provide a framework for understanding the essential interactions of the this compound scaffold and guide the rational design of new derivatives.

Future Research Directions and Applications in Academic Chemistry

Development of Novel Synthetic Routes

While classical approaches to the quinolinone core exist, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes to 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one and its derivatives. General methods for synthesizing the parent 6-bromo-4-hydroxyquinoline often start from 4-bromoaniline (B143363) and involve cyclization reactions. chemicalbook.comresearchgate.netatlantis-press.com One common approach involves the reaction of 4-bromoaniline with a three-carbon synthon like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) followed by a cyclization step, often thermally or acid-catalyzed. chemicalbook.comatlantis-press.com

Future investigations could explore:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality, for instance, at the C2 or C3 position of the dihydroquinolinone ring during its formation. This would provide access to enantiomerically pure compounds, which is crucial for studying biological activities.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, scalability, and reaction control compared to traditional batch methods.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to construct the core structure or introduce further functionalization under mild conditions.

Exploration of Diverse Chemical Transformations

The chemical reactivity of this compound is ripe for exploration. The presence of multiple functional groups—the aryl bromide, the N-methylated lactam, and the ketone—offers a platform for a wide array of chemical transformations.

Future studies could systematically investigate:

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the C6 position is an ideal handle for Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other cross-coupling reactions. researchgate.net This would enable the introduction of a vast diversity of substituents, including alkyl, aryl, alkynyl, and amino groups, to generate large libraries of novel compounds for biological screening.

Carbonyl Group Chemistry: The ketone at C4 can be a focal point for various transformations, such as nucleophilic additions, reductions to the corresponding alcohol, reductive aminations to introduce new amine functionalities, and Wittig-type reactions to form exocyclic double bonds.

α-Functionalization: The methylene (B1212753) group at C3, adjacent to the carbonyl, could be susceptible to functionalization through enolate chemistry, allowing for the introduction of various electrophiles.

Ring Modification: Investigating ring-opening, ring-expansion, or ring-contraction reactions to create novel heterocyclic scaffolds starting from the dihydroquinolinone core.

Advanced Mechanistic Investigations of Chemical Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and designing more efficient synthetic strategies.

Future research could employ a combination of experimental and computational methods to:

Elucidate Reaction Pathways: Detailed kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates could shed light on the step-by-step processes of key transformations.

Computational Modeling: Density Functional Theory (DFT) and other computational tools can be used to model transition states, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions, providing valuable insights that can guide experimental design. For instance, understanding the steric and electronic effects governing the Knorr synthesis of related quinolin-2(1H)-ones has allowed for the optimization of reaction conditions. researchgate.net

Further Elucidation of Molecular and Cellular Mechanisms of Biological Action

Derivatives of the quinolinone and the related quinazolinone scaffold are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.net Future research should focus on understanding the precise molecular and cellular mechanisms through which derivatives of this compound exert their biological effects.

Key areas of investigation include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which these compounds interact.

Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide information about the inhibitor's binding affinity.

Cell-Based Assays: Employing a variety of cell-based assays to investigate the effects of these compounds on cellular processes such as cell proliferation, apoptosis, cell cycle progression, and signal transduction pathways.

In Vivo Studies: Progressing the most promising compounds to in vivo models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics.

Rational Design of New Dihydroquinolinone Derivatives based on SAR

A systematic exploration of the structure-activity relationships (SAR) is crucial for the rational design of new dihydroquinolinone derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research efforts in this area should involve:

Systematic Structural Modifications: Synthesizing focused libraries of analogs by systematically varying the substituents at different positions of the this compound scaffold and evaluating their biological activity. For the broader class of quinolone antibacterials, it is known that substituents at various positions significantly influence antibacterial efficacy and side-effect profiles. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models that correlate the physicochemical properties of the compounds with their biological activity. acs.org These models can then be used to predict the activity of virtual compounds and prioritize synthetic targets.

Computational Docking and Molecular Modeling: Using computational docking to predict the binding modes of these compounds within the active sites of their biological targets. This can provide insights into the key intermolecular interactions responsible for binding and guide the design of new analogs with improved affinity.

Potential as Building Blocks in Material Science or Other Chemical Fields

Beyond its potential in medicinal chemistry, the this compound scaffold could also serve as a versatile building block in material science and other chemical fields.

Potential applications to be explored include:

Organic Electronics: The quinolinone core, being an electron-deficient aromatic system, could be incorporated into larger conjugated molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo-substituent provides a convenient point for polymerization or extension of conjugation through cross-coupling reactions.

Fluorescent Probes and Sensors: Modification of the dihydroquinolinone scaffold could lead to the development of novel fluorescent probes for the detection of specific ions, molecules, or changes in the cellular environment.

Coordination Chemistry: The carbonyl group and the nitrogen atom could potentially act as ligands for metal ions, leading to the formation of novel coordination complexes with interesting catalytic or photophysical properties.

Q & A

Q. Basic

- Bromine substituent : Enhances electrophilic aromatic substitution (e.g., Suzuki couplings) and modulates lipophilicity for biological activity .

- Methyl group at C1 : Steric effects influence regioselectivity in nucleophilic additions or cyclization reactions .

- Dihydroquinolinone core : The conjugated system allows for redox activity and participation in Michael additions or aza-Michael reactions .

What strategies optimize regioselectivity in bromination reactions for this compound?

Q. Advanced

- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states for bromine incorporation at the para position relative to the carbonyl group .

- Temperature modulation : Lower temperatures (0–5°C) minimize side reactions like di-bromination .

- NMR monitoring : Real-time tracking of reaction progress ensures selective bromination .

How can computational models predict the biological activity of derivatives?

Q. Advanced

- QSAR studies : Machine learning (ML) models trained on structural descriptors (e.g., logP, polar surface area) predict pharmacokinetic properties and target binding .

- Docking simulations : Molecular docking with enzymes (e.g., DNA gyrase) identifies potential binding modes, guided by crystallographic data from related fluoroquinolones .

What are the challenges in crystallographic analysis of this compound?

Q. Advanced

- Twinned crystals : High-resolution data (≤1.0 Å) and SHELXL refinement resolve pseudosymmetry issues .

- Weak intermolecular interactions : C–H∙∙∙O and π-stacking interactions require precise modeling to avoid overfitting .

- Sensitivity to light/moisture : Crystals may degrade, necessitating rapid data collection under cryogenic conditions .

How to address discrepancies in NMR data across substituted derivatives?

Q. Advanced

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistent chemical shift referencing .

- Dynamic effects : Conformational flexibility (e.g., ring puckering) leads to signal splitting; variable-temperature NMR clarifies exchange processes .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 8-methyl-dihydroquinolinone derivatives) to validate shifts .

What role does the methyl group play in the compound’s pharmacological profile?

Q. Advanced

- Metabolic stability : The C1-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma half-life .

- Target selectivity : Methyl substitution alters steric interactions with binding pockets (e.g., opioid receptors), as shown in SAR studies of peptidomimetics .

How are enantioselective syntheses achieved for dihydroquinolinone derivatives?

Q. Advanced

- Asymmetric organocatalysis : Chiral pyrrolidine derivatives catalyze intramolecular aza-Michael reactions, yielding enantiomeric excess (ee) >90% .

- Chiral auxiliaries : Use of (S)-BINOL-based catalysts in cyclization steps ensures stereochemical control .

What green chemistry approaches are applicable to its synthesis?

Q. Basic

- Aqueous ethanol solvent : Reduces toxicity while maintaining high yields (70–90%) in organocatalytic cyclizations .

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) and improves energy efficiency .

How do substituent positions affect biological activity in dihydroquinolinones?

Q. Advanced

- C6-bromine : Enhances antibacterial activity by mimicking fluoroquinolone pharmacophores (e.g., ciprofloxacin) .

- C3-methyl : Increases membrane permeability in antitumor analogs, as shown in cytotoxicity assays against pediatric solid tumors .

What mechanistic insights explain its reactivity in nucleophilic substitutions?

Q. Advanced

- SNAr mechanism : Bromine acts as a leaving group in reactions with amines, with rate acceleration via electron-withdrawing effects from the carbonyl group .

- Transition state stabilization : DFT calculations reveal that solvation effects lower activation energy in polar solvents .

How are spectroscopic contradictions resolved in complex mixtures?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in diastereomeric mixtures .

- LC-MS coupling : Combines separation with mass detection to identify byproducts (e.g., di-brominated species) .

What are the limitations of current synthetic methods?

Q. Advanced

- Low yields in stereoselective syntheses : Poor ee (<50%) in non-catalytic methods necessitates chiral chromatography .

- Scale-up challenges : Exothermic bromination steps require precise temperature control to avoid decomposition .

How is its stability profiled under varying storage conditions?

Q. Basic

- Light sensitivity : Degrades via radical pathways; storage in amber vials under nitrogen extends shelf life .

- Thermal stability : TGA/DSC analysis shows decomposition above 200°C, guiding handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.